NK-1 Receptor Affinity: 1‑Aza-[3.2.2] vs. Quinuclidine [2.2.2] Scaffold (CP‑96,345 Series)
The ring-expanded 2-diphenylmethyl-1-azabicyclo[3.2.2]nonan-3-amine derivatives retain potent binding at the human NK-1 (substance P) receptor. In a direct head-to-head SAR study, the 1-aza-[3.2.2] analogue exhibited an IC₅₀ of 4.2 nM at the human NK-1 receptor (measured via [³H]substance P competition binding) [1]. The prototypical quinuclidine-based antagonist CP‑96,345 [(2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine] shows reported IC₅₀ values in the range of 0.5–5 nM in comparable binding assays [2], confirming that the [3.2.2] nuclear expansion is well tolerated and produces equipotent antagonists.
| Evidence Dimension | NK-1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.2 nM (2-diphenylmethyl-1-azabicyclo[3.2.2]nonan-3-amine derivative) |
| Comparator Or Baseline | CP-96,345 (quinuclidine scaffold): IC₅₀ ≈ 0.5–5 nM range across multiple studies |
| Quantified Difference | Equipotent; nuclear expansion from [2.2.2] to [3.2.2] is tolerated |
| Conditions | [³H]Substance P competition binding at human recombinant NK-1 receptor |
Why This Matters
Demonstrates that the 1-aza-[3.2.2] scaffold can directly replace the quinuclidine core in established NK-1 antagonist programmes without loss of target engagement, while offering additional vectors for derivatisation.
- [1] BindingDB. Entry 50029146: Substance-P receptor (Homo sapiens) – 2-diphenylmethyl-1-azabicyclo[3.2.2]nonan-3-amine derivative. IC₅₀ = 4.2 nM. Lowe, J.A. et al., Bioorg. Med. Chem. Lett. 1993, 3, 921–924. View Source
- [2] Snider, R.M.; Constantine, J.W.; Lowe, J.A. III; Longo, K.P.; Lebel, W.S.; Woody, H.A.; Drozda, S.E.; Desai, M.C.; Vinick, F.J.; Spencer, R.W.; Hess, H.-J. A potent nonpeptide antagonist of the substance P (NK₁) receptor. Science 1991, 251(4992), 435–437. View Source
